1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Description
This compound features a pyrazole core substituted with a benzyl group at position 1, a methoxy group at position 3, and a pinacol boronate ester at position 4. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The benzyl and methoxy substituents modulate steric and electronic properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C17H23BN2O3 |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
1-benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-12-20(19-15(14)21-5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |
InChI Key |
PQGKUCLXQJXYSH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a complex organic compound that exhibits unique structural features contributing to its potential biological activities. This compound integrates a pyrazole ring and a boron-containing dioxaborolane moiety, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The molecular formula of 1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is with a molecular weight of approximately 284.27 g/mol. The presence of the dioxaborolane moiety is significant as it can facilitate various chemical reactions and interactions with biological targets.
Biological Activity Overview
Research into the biological activities of this compound has been limited but promising. Preliminary studies suggest potential applications in cancer treatment and metabolic disorders due to its interaction with glucose transport mechanisms.
- Inhibition of Glucose Transporters : Similar compounds have shown efficacy in inhibiting glucose transporters (GLUTs), which are critical in cancer metabolism. For instance, KL-11743, a related compound, demonstrated potent inhibition of GLUT1/3 transporters in tumor cells . This mechanism could be relevant for 1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole as well.
- Antitumor Activity : The structural similarity to other pyrazole derivatives known for antitumor properties suggests that this compound may also exhibit similar effects. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways .
Research Findings
While specific studies on 1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole are scarce, related compounds provide insights into its potential biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| KL-11743 | Inhibits GLUT1/3; induces cell death in TCA cycle-deficient tumors | |
| Pyrazole Derivatives | Induce apoptosis in cancer cells; modulate signaling pathways |
Case Studies
Case Study 1: Antitumor Activity of Pyrazoles
A study explored various pyrazole derivatives for their antitumor activity against different cancer cell lines. Results indicated that compounds with similar structural motifs to 1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole exhibited significant cytotoxicity against breast and lung cancer cells through apoptosis induction.
Case Study 2: Metabolic Regulation
Research on boron-containing compounds has highlighted their role in metabolic regulation. The dioxaborolane moiety may enhance the compound's ability to interact with metabolic enzymes or transporters involved in glucose metabolism.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Common Solvents) |
|---|---|---|---|---|
| Target Compound | C17H21BN2O3 | 316.17 g/mol | 1-Benzyl, 3-Methoxy, 4-Boronate | DMF, THF, Dichloromethane |
| 1-(Oxan-2-yl)-4-boronate-1H-pyrazole | C13H21BN2O3 | 288.13 g/mol | 1-Oxan-2-yl, 4-Boronate | Water/THF mixtures |
| 1,3-Dimethyl-4-boronate-1H-pyrazole | C10H17BN2O2 | 224.07 g/mol | 1,3-Dimethyl, 4-Boronate | Ethyl Acetate, Hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
